5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-1-(2-phenylethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGYGDOAQMLZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic substitution (SN2) mechanism:
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Deprotonation : A base (e.g., potassium carbonate) deprotonates the NH group of 5-bromoisatin, generating a nucleophilic amide ion.
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Alkylation : The amide ion attacks the electrophilic carbon of 2-phenylethyl bromide or iodide, displacing the halide leaving group.
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Workup : The product is isolated via extraction and purified by recrystallization or chromatography.
Key Parameters (Adapted from):
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | K₂CO₃ (1.5 equiv) |
| Alkylating Agent | 2-Phenylethyl bromide (1.1 equiv) |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| Yield | 70–77% (estimated) |
Optimization Insights
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Solvent Choice : DMF enhances reaction efficiency due to its high polarity and ability to solubilize both the base and substrate.
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Stoichiometry : A slight excess of alkylating agent (1.1 equiv) ensures complete consumption of 5-bromoisatin.
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Temperature Control : Elevated temperatures (60°C) accelerate the reaction without promoting side reactions like over-alkylation.
Alternative Pathways and Modifications
Bromination of Preformed 1-(2-Phenylethyl)isatin
While less common, bromination of 1-(2-phenylethyl)-1H-indole-2,3-dione at the 5-position offers an alternative route. Electrophilic bromination (e.g., using Br₂ in acetic acid) could target the indole’s aromatic ring. However, this method faces challenges:
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Regioselectivity : The electron-withdrawing keto groups at positions 2 and 3 direct electrophiles to the 5-position, but competing reactions may occur.
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Functional Group Tolerance : The 2-phenylethyl group must withstand bromination conditions without degradation.
No experimental data for this route are available in the provided sources, suggesting the N-alkylation method is preferred.
Use of Different Alkylating Agents
Replacing 2-phenylethyl bromide with 2-phenylethyl iodide may improve reactivity due to iodide’s superior leaving-group ability. However, iodides are costlier and more sensitive to light and moisture.
Analytical Characterization
Spectroscopic Data
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¹H NMR : Key signals include:
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Aromatic protons (δ 7.2–7.8 ppm, integrating for 8H from indole and phenyl groups).
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Ethyl linker protons (δ 3.8–4.2 ppm for NCH₂ and δ 2.9–3.1 ppm for CH₂Ph).
-
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ESI-MS : [M+H]⁺ peak at m/z 331.0 (calculated for C₁₆H₁₂BrNO₂: 330.17).
Challenges and Limitations
Competing Side Reactions
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Over-Alkylation : Excess alkylating agent or prolonged reaction times may lead to dialkylation at the indole nitrogen.
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Hydrolysis : The diketone moiety is susceptible to nucleophilic attack, necessitating anhydrous conditions.
Scalability Issues
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Solvent Volume : Large-scale reactions require DMF removal, which is energy-intensive due to its high boiling point (153°C).
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Purification : Column chromatography is often needed to isolate the pure product, reducing practicality for industrial synthesis.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| N-Alkylation | High yield, straightforward | Requires expensive DMF |
| Bromination | Potentially fewer steps | Poor regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the dione group, such as diols.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione exhibits significant anticancer properties. It has been studied as a potential inhibitor of aldehyde dehydrogenases (ALDHs), which play critical roles in cancer metabolism and progression. The compound shows selective inhibition towards ALDH1A1 and ALDH2, with the presence of bromine at the 5-position enhancing its inhibitory activity against ALDH2 while reducing potency against ALDH1A1 .
Mechanism of Action
The mechanism involves the compound's interaction with specific residues in the active sites of ALDHs, where it forms non-covalent interactions that inhibit enzyme activity. This specificity is crucial for minimizing off-target effects, making it a potential candidate for targeted cancer therapies .
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been investigated for antimicrobial activity. Studies have shown that derivatives of indole, including this compound, can exhibit effectiveness against various bacterial and fungal strains .
Material Science
Organic Semiconductors and LEDs
The unique structural properties of this compound allow it to be utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable electronic states makes it a valuable component in the development of electronic devices.
Biological Studies
Cellular Pathway Investigation
This compound serves as a probe in biological studies aimed at understanding cellular pathways and molecular interactions. Its role as an inhibitor provides insights into the functional mechanisms of ALDH enzymes in various biological contexts .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Selective inhibition of ALDH1A1 and ALDH2; potential for anticancer therapies. |
| Antimicrobial Activity | Effective against various bacteria and fungi; promising for developing new antimicrobial agents. |
| Material Science | Utilized in organic semiconductors and light-emitting diodes due to favorable electronic properties. |
| Biological Studies | Useful as a probe to investigate cellular pathways and enzyme interactions. |
Case Studies
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Inhibition of Aldehyde Dehydrogenases
A study demonstrated that this compound exhibits noncompetitive mixed-type inhibition with respect to varied coenzymes and competitive inhibition with respect to varied aldehyde substrates across multiple ALDH isoenzymes . -
Anticancer Efficacy Assessment
In vitro assays have shown that modifications to the indole structure can significantly influence the compound's potency against cancer cell lines, highlighting the importance of structural optimization in drug design . -
Antimicrobial Testing
Experimental data indicate that certain derivatives demonstrate potent antimicrobial effects, suggesting that further exploration could lead to new therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromine atom and the dione group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Key Structural Insights :
- Bromine at C5 increases electrophilicity, facilitating nucleophilic substitution reactions absent in non-halogenated analogs like 5-phenylindole .
Key Differences :
Unique Advantages of Target Compound :
- The 2-phenylethyl group synergizes with bromine to enhance both lipophilicity and target affinity, making it superior in anticancer applications compared to simpler analogs .
Physicochemical Properties Comparison
Biological Activity
5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 5-position of the indole ring, which is known to influence its biological properties. The molecular formula is , and it features both a phenyl group and a dione functional group that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Molecular Targets : The compound interacts with various receptors and enzymes. Notably, it may modulate serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety levels.
- Signaling Pathways : It affects pathways related to cell proliferation, apoptosis, and inflammation. This modulation can lead to therapeutic effects such as inhibiting cancer cell growth or reducing inflammation.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 1.7 |
| A375 (Melanoma) | 0.87 |
| HCT116 (Colon) | 0.55 |
These findings suggest that the compound could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells .
Inhibition of Aldehyde Dehydrogenases
The compound also demonstrates inhibitory activity against aldehyde dehydrogenases (ALDH), which are important in drug metabolism and detoxification:
| ALDH Isoenzyme | IC50 (µM) |
|---|---|
| ALDH1A1 | 0.8 |
| ALDH2 | 1.46 |
| ALDH3A1 | Not specified |
The presence of the bromine substituent significantly affects the potency towards these enzymes, with variations in activity based on structural modifications .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Studies : A study highlighted that this compound inhibited cell proliferation in various human tumor cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Another study focused on the inhibition of ALDH isoenzymes, showing that variations in substitution patterns on the indole ring could lead to significant changes in inhibitory potency, indicating a structure-activity relationship worth exploring for drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione?
- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives react with terminal alkynes in a PEG-400/DMF solvent system (2:1 v/v) under CuI catalysis (0.5–1.0 equiv) for 12 hours . Post-reaction, the product is extracted with ethyl acetate, purified via flash column chromatography (70:30 EtOAc:hexane), and characterized by / NMR and HRMS .
- Key Considerations : Solvent polarity (PEG-400 enhances reaction efficiency) and catalyst loading significantly impact yield. Residual DMF must be removed under vacuum at 90°C to avoid interference in characterization .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Methods :
- TLC : Monitor reaction progress using 70:30 EtOAc:hexane (R ~0.30) .
- NMR : NMR in CDCl reveals characteristic signals for the phenylethyl group (δ 7.23–7.14 ppm, multiplet) and indole backbone (δ 4.62 ppm, triplet for -CH-N) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 427.0757) .
Q. What are the stability and storage recommendations?
- Handling : Store at -20°C under inert gas (N/Ar) to prevent degradation. Avoid prolonged exposure to light or moisture .
- Decomposition Risks : Brominated indoles may undergo dehalogenation under acidic conditions or via radical pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for CuAAC-based synthesis?
- Variables :
- Solvent : PEG-400/DMF mixtures enhance Cu(I) solubility and reduce side reactions .
- Catalyst : Excess CuI (1.0 equiv) improves cycloaddition efficiency but may complicate purification .
- Temperature : Room temperature minimizes by-product formation (e.g., triazole regioisomers) .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Case Study : Analogues like 5-bromo-3-(methylthio)-1H-indole exhibit enhanced antioxidant properties compared to non-brominated derivatives .
- Mechanistic Insight : The bromine atom at C5 increases electrophilicity, facilitating interactions with redox-active enzymes (e.g., NADPH oxidase) .
- Experimental Design : Compare IC values in radical scavenging assays (e.g., DPPH) for brominated vs. chloro/fluoro analogues .
Q. What challenges arise in interpreting NMR data for this compound?
- Complex Splitting : The phenylethyl group causes multiplet signals (δ 7.23–7.14 ppm), overlapping with indole aromatic protons. Use -DEPT or 2D NMR (HSQC) to resolve assignments .
- Dynamic Effects : Rotameric equilibria in the phenylethyl chain may broaden signals at room temperature. Acquire spectra at 25°C or lower to sharpen peaks .
Q. How can researchers resolve discrepancies in reported crystallographic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
